molecular formula C12H16N2O3 B14676059 (E)-4-amino-4-oxobut-2-enoic acid;azane;styrene CAS No. 30053-93-1

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene

Cat. No.: B14676059
CAS No.: 30053-93-1
M. Wt: 236.27 g/mol
InChI Key: ORFTWSOCVAAGEB-JITBQSAISA-N
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Description

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-amino-4-oxobut-2-enoic acid;azane;styrene typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (E)-4-amino-4-oxobut-2-enoic acid;azane;styrene exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-amino-4-oxobut-2-enoic acid: Shares similar functional groups but lacks the azane and styrene components.

    Azane: A simpler compound that can be used as a building block for more complex molecules.

    Styrene: A well-known monomer used in the production of polystyrene and other polymers.

Uniqueness

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

30053-93-1

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene

InChI

InChI=1S/C8H8.C4H5NO3.H3N/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8;/h2-7H,1H2;1-2H,(H2,5,6)(H,7,8);1H3/b;2-1+;

InChI Key

ORFTWSOCVAAGEB-JITBQSAISA-N

Isomeric SMILES

C=CC1=CC=CC=C1.C(=C/C(=O)O)\C(=O)N.N

Canonical SMILES

C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)N.N

Origin of Product

United States

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